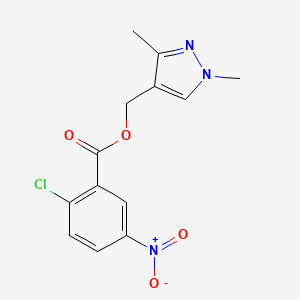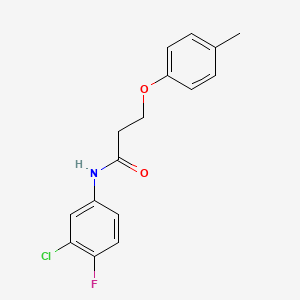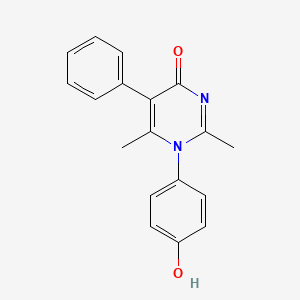![molecular formula C19H20N2O2 B5712927 N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW501516 and is classified as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ).
Mecanismo De Acción
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide works by activating the PPARδ receptor, which is involved in the regulation of lipid and glucose metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This, in turn, leads to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase insulin sensitivity, improve lipid metabolism, and reduce inflammation. It has also been shown to increase endurance and improve muscle function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide in lab experiments is its ability to activate the PPARδ receptor selectively. This allows for the specific targeting of this receptor and the study of its effects on various metabolic pathways. However, one of the limitations of using this compound is its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide. One area of research is the study of its effects on various metabolic disorders, such as obesity, diabetes, and cardiovascular disease. Another area of research is the study of its potential applications in sports performance and endurance. Additionally, further studies are needed to determine the optimal dosing and potential side effects of this compound.
Métodos De Síntesis
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide involves several steps. The first step involves the synthesis of 2,3-dihydro-1H-indole, which is then reacted with 4-bromobenzoyl chloride to form 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoic acid. The final step involves the reaction of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)benzoic acid with 1-bromo-4-(4-hydroxyphenyl)butan-1-one to form this compound.
Aplicaciones Científicas De Investigación
N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a significant impact on lipid metabolism, glucose homeostasis, and energy expenditure. It has also been shown to improve endurance and increase muscle mass.
Propiedades
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-5-18(22)20-16-10-8-15(9-11-16)19(23)21-13-12-14-6-3-4-7-17(14)21/h3-4,6-11H,2,5,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMSMASVKCWCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)


![2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)

![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)


![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)
![2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5712937.png)
